molecular formula C13H9F9O4 B12430541 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

Cat. No.: B12430541
M. Wt: 403.21 g/mol
InChI Key: RXCBHSJSTYMELN-CBYSEHNBSA-N
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Description

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is a fluorinated organic compound. It is characterized by the presence of trifluoroethyl groups and benzoate ester functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 typically involves the reaction of 2,2,2-trifluoroethanol with 2,5-dihydroxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 involves its interaction with specific molecular targets. The trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2,2-trifluoroethyl) ether: Another fluorinated compound with similar trifluoroethyl groups.

    2,2,2-Trifluoroethyl benzoate: A simpler ester with a single trifluoroethyl group.

    2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: A related compound with carboxylic acid functionality

Uniqueness

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is unique due to its combination of trifluoroethyl groups and benzoate ester functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C13H9F9O4

Molecular Weight

403.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D

InChI Key

RXCBHSJSTYMELN-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)OCC(F)(F)F)OCC(F)(F)F)[2H]

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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